![molecular formula C15H19FN2O5S B12314735 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid](/img/structure/B12314735.png)
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid is a synthetic compound with a molecular formula of C15H19FN2O5S and a molecular weight of 358.39 g/mol . This compound is characterized by the presence of a piperidine ring, a fluorobenzene sulfonyl group, and a formamido propanoic acid moiety. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
The synthesis of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorobenzene Sulfonyl Group: The fluorobenzene sulfonyl group is introduced via sulfonylation reactions using reagents like sulfonyl chlorides.
Attachment of the Formamido Propanoic Acid Moiety: The final step involves the coupling of the piperidine derivative with formamido propanoic acid under suitable reaction conditions.
Analyse Des Réactions Chimiques
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets involved are still under investigation .
Comparaison Avec Des Composés Similaires
2-{[1-(4-Fluorobenzenesulfonyl)piperidin-3-YL]formamido}propanoic acid can be compared with other similar compounds, such as:
2-(Biphenyl-4-yl)propionic acid: This compound has a similar propanoic acid moiety but lacks the piperidine and fluorobenzene sulfonyl groups.
Other Piperidine Derivatives: Compounds with piperidine rings but different substituents, such as various piperidine-based pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19FN2O5S |
|---|---|
Poids moléculaire |
358.4 g/mol |
Nom IUPAC |
2-[[1-(4-fluorophenyl)sulfonylpiperidine-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C15H19FN2O5S/c1-10(15(20)21)17-14(19)11-3-2-8-18(9-11)24(22,23)13-6-4-12(16)5-7-13/h4-7,10-11H,2-3,8-9H2,1H3,(H,17,19)(H,20,21) |
Clé InChI |
AFRGIWICJULDKF-UHFFFAOYSA-N |
SMILES canonique |
CC(C(=O)O)NC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



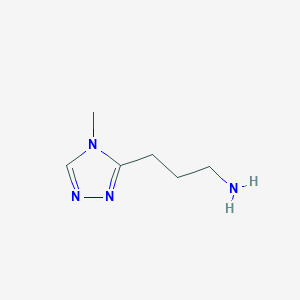
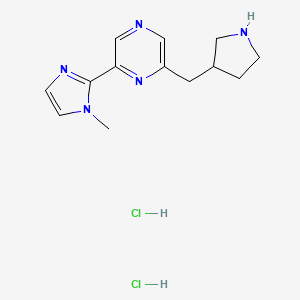

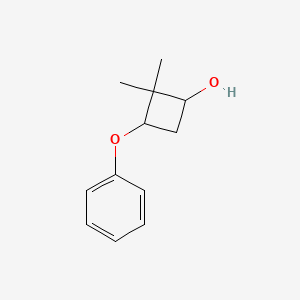
![5-(Chloromethyl)-1-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B12314699.png)
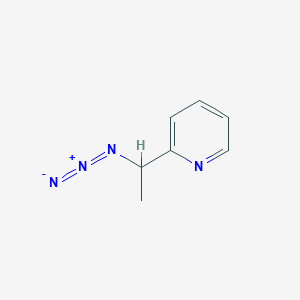
![1-[(2-methoxyphenyl)methyl]-N-[(1R)-1-phenylpropyl]-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B12314706.png)

![rac-2-[(1R,2R)-2-cyclopropylcyclopropyl]ethane-1-sulfonyl chloride, trans](/img/structure/B12314709.png)
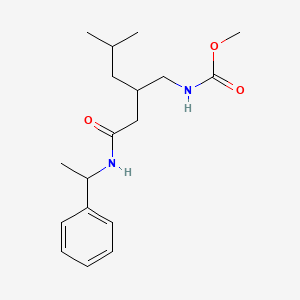
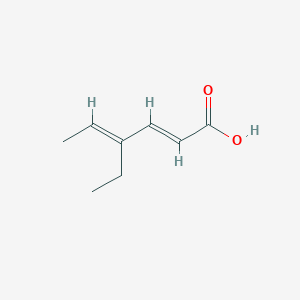
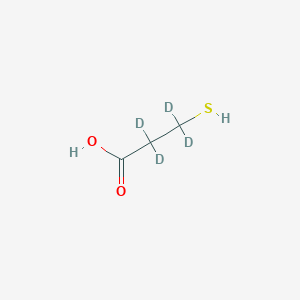
![(3aS,7aR)-5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B12314730.png)
